5-Aminopyrazine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

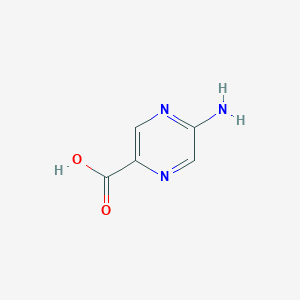

Structure

3D Structure

Properties

IUPAC Name |

5-aminopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEFOOOBIHQRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619638 | |

| Record name | 5-Aminopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40155-43-9 | |

| Record name | 5-Aminopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Aminopyrazine-2-carboxylic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Aminopyrazine-2-carboxylic acid, a key heterocyclic building block in pharmaceutical and agrochemical research. This document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and its role in drug discovery, particularly highlighting its connection to neuroprotective pathways and its use as a precursor in the synthesis of established therapeutic agents.

Chemical Structure and Identification

This compound, also known as 5-amino-2-pyrazinecarboxylic acid, is a derivative of pyrazine, a diazine ring containing two nitrogen atoms at positions 1 and 4. The structure is characterized by an amino group (-NH₂) at position 5 and a carboxylic acid (-COOH) group at position 2 of the pyrazine ring.

Chemical Structure:

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 40155-43-9[1] |

| Molecular Formula | C₅H₅N₃O₂[2] |

| Molecular Weight | 139.11 g/mol [1] |

| InChI | InChI=1S/C5H5N3O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H2,6,8)(H,9,10) |

| InChIKey | FMEFOOOBIHQRMK-UHFFFAOYSA-N |

| SMILES | C1=C(N=C(C(=O)N1)C(=O)O)N |

| Appearance | Light brown to off-white solid |

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of this compound are crucial for its application in synthesis and drug design. These properties are summarized in the tables below.

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | 283 °C (decomposes)[3] |

| pKa (Predicted) | 4.41 ± 0.10[3] |

| Solubility | Soluble in polar organic solvents such as DMSO. |

| Storage | Sealed in a dry environment, store in a freezer under -20°C.[3] |

Table 3: Spectroscopic Data

| Spectroscopy | Characteristic Peaks and Assignments |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the two aromatic protons on the pyrazine ring and exchangeable protons from the amino and carboxylic acid groups. The aromatic protons will likely appear as doublets in the downfield region (typically δ 7.0-9.0 ppm). The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating amino group. The carboxylic acid proton is typically a broad singlet at δ 10-13 ppm, while the amino protons will appear as a broad singlet as well. |

| ¹³C NMR | The ¹³C NMR spectrum will show five distinct signals corresponding to the carbon atoms of the pyrazine ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 160-180 ppm. The aromatic carbons will appear in the δ 110-160 ppm region, with their specific shifts influenced by the nitrogen atoms and the substituents. |

| FT-IR (cm⁻¹) | The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid is expected between 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1700-1730 cm⁻¹. The N-H stretching of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ region. C=N and C=C stretching vibrations of the pyrazine ring will be observed in the 1400-1600 cm⁻¹ region.[3][4][5] |

Synthesis and Experimental Protocols

This compound serves as a crucial starting material and intermediate in organic synthesis. While various methods exist for the synthesis of pyrazine derivatives, a common route to this compound can be conceptualized from related transformations.

Experimental Protocol: Synthesis of this compound

This protocol describes a potential synthetic route starting from 2,3-pyrazinedicarboxylic acid, which involves a Hofmann-type rearrangement.

Materials:

-

2,3-Pyrazinedicarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Ammonia (aqueous solution)

-

Sodium hypobromite (NaBrO) or Sodium hypochlorite (NaOCl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Suitable organic solvents (e.g., Dioxane, Water)

Procedure:

-

Amidation of 2,3-Pyrazinedicarboxylic acid: 2,3-Pyrazinedicarboxylic acid is first converted to its diamide. This can be achieved by reacting it with thionyl chloride to form the diacyl chloride, followed by treatment with an excess of aqueous ammonia. The reaction mixture is stirred at room temperature, and the resulting 2,3-pyrazinedicarboxamide is filtered, washed with water, and dried.

-

Hofmann Rearrangement: The prepared 2,3-pyrazinedicarboxamide is subjected to a Hofmann rearrangement. The diamide is treated with an aqueous solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide) or sodium hypochlorite at a low temperature (typically 0-5 °C). The reaction mixture is then slowly warmed to room temperature and further heated to facilitate the rearrangement, which converts one of the amide groups into an amine.

-

Hydrolysis and Work-up: The reaction mixture containing the intermediate is then acidified with hydrochloric acid. This step protonates the amino group and ensures the carboxylic acid is in its free form. The mixture is then carefully neutralized to the isoelectric point of this compound to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture, to yield pure this compound.

Applications in Drug Development and Biological Activity

This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. They serve as key scaffolds for the development of new therapeutic agents.

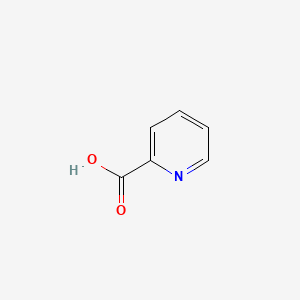

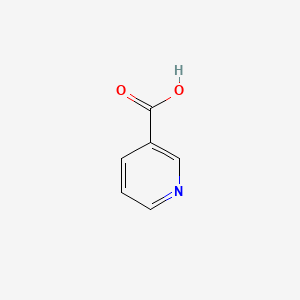

Precursor for Glipizide Synthesis

A notable application of a derivative of this compound is in the synthesis of Glipizide , a widely used second-generation sulfonylurea anti-diabetic drug. Specifically, 5-methylpyrazine-2-carboxylic acid, a methylated analog of the title compound, is a key building block in the industrial synthesis of Glipizide.[6][7] The synthesis involves the coupling of 5-methylpyrazine-2-carboxylic acid with a sulfonamide derivative.[7][8]

Role in Neuroprotection and Neuroinflammation

Recent research has highlighted the importance of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway in cellular defense against oxidative stress and inflammation, which are key pathological features of neurodegenerative diseases.[9][10][11] The activation of the Nrf2 pathway leads to the expression of numerous antioxidant and cytoprotective genes.[9][12] Carboxylic acid-containing molecules have been investigated for their potential to modulate this pathway and exert neuroprotective effects.[13][14] While direct studies on this compound's effect on the Nrf2 pathway are emerging, its structural motifs suggest it as a candidate for investigation in the context of neuroprotective agent development.[2]

The potential mechanism involves the compound or its derivatives acting as an activator of the Nrf2 pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon activation by a signaling molecule, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective genes. This cascade can mitigate neuroinflammation and oxidative damage in the central nervous system.

Enzyme Inhibition

The pyrazine scaffold is present in numerous molecules that exhibit enzyme inhibitory activity. Derivatives of pyrazinecarboxylic acids have been studied as inhibitors of various enzymes, including those relevant to infectious diseases and metabolic disorders. The structural features of this compound, including its hydrogen bond donors and acceptors and its aromatic system, make it a valuable starting point for the design of enzyme inhibitors.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in the fields of drug discovery and agrochemical development. Its well-defined chemical structure and properties, combined with its utility as a synthetic intermediate for high-value products like Glipizide, underscore its importance. Further exploration of its biological activities, particularly in modulating neuroprotective pathways such as the Nrf2 signaling cascade, may unveil new therapeutic opportunities for a range of neurological disorders. This technical guide serves as a foundational resource for researchers and scientists working with this important chemical entity.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 6. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 7. CN102993106A - Novel synthesis route of glipizide - Google Patents [patents.google.com]

- 8. WO2018078657A1 - Process for preparation of glipizide - Google Patents [patents.google.com]

- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Carboxyfullerenes as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Aminopyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Aminopyrazine-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. This document collates available quantitative data, details relevant experimental methodologies, and presents a visual workflow for the determination of a key physicochemical parameter.

Core Physicochemical Properties

This compound (5-APCA) is a substituted pyrazine derivative with the molecular formula C₅H₅N₃O₂ and a molecular weight of 139.11 g/mol .[1][2] Its structure, featuring both an amino group and a carboxylic acid group on the pyrazine ring, imparts it with characteristics relevant to its use as a versatile building block in the synthesis of bioactive molecules.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for the key physicochemical properties of this compound. It is important to note that some of the reported values are predicted and may differ from experimentally determined values.

| Property | Value | Source(s) |

| Molecular Weight | 139.11 g/mol | [1][2] |

| Appearance | Light yellow to light brown or off-white solid/powder | [1][3][4] |

| Melting Point | 283 °C (with decomposition) | [3] |

| Note: Other sources report varying melting points, often with decomposition, suggesting this is a critical parameter to determine experimentally. | ||

| Boiling Point | 431.8 ± 45.0 °C (Predicted) | [3] |

| pKa (acidic) | 4.41 ± 0.10 (Predicted) | [3] |

| logP (Octanol-Water) | -0.7 (Computed) | [2] |

| Storage Conditions | Store at 0-8 °C, or in a freezer under -20°C, sealed in a dry environment. | [1][3][4] |

Table 1: Core Physicochemical Properties of this compound.

| Property | Value | Remarks | Source(s) |

| Aqueous Solubility | Moderately soluble in water | A quantitative experimental value for the closely related compound 5-Hydroxypyrazine-2-carboxylic acid is 4 mg/mL in water, which may serve as a useful estimate.[5][6][7] | [8] |

Table 2: Solubility Data for this compound.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline methodologies for determining key properties of this compound.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity. For this compound, which is reported to decompose at its melting point, a capillary melting point apparatus is a suitable instrument for this determination.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. Any signs of decomposition, such as charring or gas evolution, should be noted.

Determination of pKa by ¹H NMR Spectroscopy

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. ¹H NMR spectroscopy provides a powerful method for determining pKa values by monitoring the change in chemical shifts of protons adjacent to the ionizable groups as a function of pH.[9][10]

Methodology:

-

Sample Preparation: A series of solutions of this compound are prepared in D₂O at various pD values (the pH equivalent in deuterium oxide) spanning a range of approximately 2 pH units above and below the estimated pKa. A constant ionic strength should be maintained across all samples.

-

NMR Data Acquisition: ¹H NMR spectra are acquired for each sample.

-

Data Analysis: The chemical shifts of the protons on the pyrazine ring are plotted against the pD of the solutions.

-

pKa Calculation: The resulting data is fitted to a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the ionizable group.[10] A correction factor is typically applied to convert the measured pD to a pKa value in H₂O.[10]

Determination of Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties. The shake-flask method is the traditional and a reliable method for its experimental determination.[11][12][13]

Methodology:

-

Solvent Preparation: 1-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[11]

-

Sample Preparation: A known concentration of this compound is dissolved in the aqueous phase.

-

Partitioning: A known volume of the aqueous solution of the compound is mixed with an equal volume of the saturated 1-octanol in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to facilitate this process.

-

Quantification: The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of the octanol-water partition coefficient (LogP) using the shake-flask method.

Workflow for the experimental determination of LogP.

Biological Context and Significance

Pyrazine derivatives are recognized for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[14][15] They are integral components of several marketed drugs.[1] this compound serves as a key intermediate in the synthesis of various bioactive molecules.[1] For instance, derivatives of pyrazine-2-carboxylic acid have been investigated as potential antimicrobial agents.[14] The physicochemical properties detailed in this guide are fundamental to the rational design and development of new therapeutic agents based on the this compound scaffold. Understanding parameters such as solubility, pKa, and lipophilicity is essential for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. NMR Measurement of pKa of Nitrogen Groups : | Journal of Student-Scientists' Research [journals.gmu.edu]

- 3. 40155-43-9 CAS MSDS (5-AMINO-PYRAZINE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rjpbcs.com [rjpbcs.com]

- 15. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Aminopyrazine-2-carboxylic Acid: Synthesis, Discovery, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminopyrazine-2-carboxylic acid is a pivotal heterocyclic compound that serves as a fundamental building block in the development of novel therapeutic agents and agrochemicals.[1] Its structural motif is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of activities including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, discovery, and applications of this compound and its derivatives. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate further research and development in this promising area of medicinal and materials chemistry.

Introduction

Pyrazine derivatives have long been recognized for their significant roles in biological systems and various industrial applications. Among these, this compound stands out as a versatile intermediate for the synthesis of complex organic molecules.[1] Its unique electronic and structural features allow for diverse chemical modifications, making it an attractive scaffold for the design of targeted therapies and advanced materials. This guide will delve into the core aspects of this compound, from its fundamental properties to its synthesis and biological significance.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The following table summarizes its key characteristics.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 40155-43-9 | [2] |

| Molecular Formula | C₅H₅N₃O₂ | [2] |

| Molecular Weight | 139.11 g/mol | [2] |

| Appearance | Light yellow powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Synonyms | 2-Amino-5-pyrazinecarboxylic acid, 5-Amino-2-pyrazinecarboxylic acid | [1][2] |

Synthesis of this compound and Its Derivatives

While the direct synthesis of this compound is not extensively detailed in readily available literature, plausible synthetic routes can be inferred from established organic chemistry reactions such as the Hofmann and Curtius rearrangements of pyrazine-2,5-dicarboxylic acid derivatives. An early publication by Hall and Spoerri in 1940 explored the Curtius and Hofmann degradation of pyrazine-2,5-dicarboxylic acid, providing a historical basis for such transformations. The Hofmann rearrangement of a primary amide to a primary amine with one fewer carbon atom, and the Curtius rearrangement involving the thermal decomposition of a carboxylic azide to an isocyanate, represent viable, albeit multi-step, pathways to introduce an amino group onto the pyrazine ring.

A more direct approach would involve the amination of a halogenated precursor, such as 5-chloropyrazine-2-carboxylic acid.

Synthesis of Piperazine Derivatives of 3-Aminopyrazine-2-carboxylic Acid

A detailed protocol for the synthesis of piperazine derivatives from a positional isomer, 3-aminopyrazine-2-carboxylic acid, provides a valuable template for the derivatization of the target compound. The following protocol utilizes propylphosphonic anhydride (T3P®) as a coupling reagent.

Experimental Protocol:

To a stirred suspension of 3-aminopyrazine-2-carboxylic acid (1.0 mmol), N-heteroarylpiperazine hydrochloride (1.1 mmol), and diisopropylethylamine (3.0 mmol) in anhydrous N,N-dimethylformamide (10 mL) under an inert nitrogen atmosphere, propylphosphonic anhydride (T3P®) (1.3 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 30 minutes. Upon completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a chloroform/methanol (9:1) eluent to yield the desired piperazine derivative.[3]

Experimental Workflow:

Caption: General workflow for the synthesis of piperazine derivatives.

Quantitative Data for Synthesized Piperazine Derivatives

The following table summarizes the yields and melting points of representative piperazine derivatives of pyrazine-2-carboxylic acids synthesized using the T3P® coupling protocol.

| Compound | R¹ | R² | R³ | Yield (%) | M.P. (°C) | Reference |

| P1 | H | CH₃ | 2-methylpyridin-4-yl | 80 | 110 | [3] |

| P2 | H | CH₃ | 6-methylpyrazin-2-yl | 86 | 82 | [3] |

| P5 | H | CH₃ | 6-methylpyrimidin-4-yl | 82 | 133 | [3] |

| P7 | NH₂ | H | 6-methylpyrazin-2-yl | 79 | 103 | [3] |

| P10 | NH₂ | H | 6-aminopyrimidin-4-yl | 83 | 200 | [3] |

Spectroscopic Data of this compound

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR | Available | [4] |

| ¹³C NMR | Available | [4] |

| IR | Available | [4] |

| Mass Spec | Available | [4] |

Biological Activities and Signaling Pathways

This compound and its derivatives have shown promising biological activities, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

The antimicrobial effects of pyrazine derivatives are often attributed to the inhibition of essential enzymes in pathogens.

5.1.1. Inhibition of Glucosamine-6-Phosphate (GlcN-6-P) Synthase

Molecular docking studies have suggested that pyrazine-2-carboxylic acid derivatives can act as inhibitors of GlcN-6-P synthase.[3] This enzyme is crucial for the biosynthesis of the bacterial cell wall, and its inhibition can lead to cell lysis and death.

References

An In-Depth Technical Guide to 5-Aminopyrazine-2-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Aminopyrazine-2-carboxylic acid, a key building block in the development of novel therapeutic agents and other specialized chemical compounds. This document outlines its fundamental properties, detailed synthetic methodologies for its derivatives, and a summary of its biological activities, with a focus on data relevant to research and development.

Core Properties of this compound

This compound, a heterocyclic organic compound, serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] Its chemical structure, featuring both an amino and a carboxylic acid group on a pyrazine ring, allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry and materials science.

| Property | Value | Reference |

| CAS Number | 40155-43-9 | [1] |

| Molecular Formula | C₅H₅N₃O₂ | [1] |

| Molecular Weight | 139.11 g/mol | [1] |

| Appearance | Light yellow powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of this compound Derivatives

While the direct synthesis of this compound is a standard organic chemistry process, this guide focuses on the subsequent derivatization at the carboxylic acid and amino groups, which is critical for the development of active pharmaceutical ingredients. The following protocols are illustrative of common synthetic strategies.

Experimental Protocol 1: Synthesis of 5-Aminopyrazine-2-carboxamides

This protocol describes a general method for the synthesis of amide derivatives of this compound, which have shown potential as antimicrobial and antimycobacterial agents.[2]

Materials:

-

This compound

-

1,1'-Carbonyldiimidazole (CDI)

-

Substituted amine (e.g., benzylamine, aniline derivatives)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous DMF, add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portionwise at room temperature. Stir the mixture for 2 hours under an inert atmosphere.

-

Amide Formation: Add the desired substituted amine (1.1 eq) to the reaction mixture and continue stirring at room temperature for 12-24 hours.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 5-aminopyrazine-2-carboxamide derivative.

Experimental Protocol 2: Synthesis of Piperazine Amide Derivatives

This protocol outlines the synthesis of piperazine-containing amides of pyrazine-2-carboxylic acids, which have been investigated for their antimicrobial and antioxidant properties.[3]

Materials:

-

This compound

-

Propylphosphonic anhydride (T3P)

-

Substituted N-heteroarylpiperazine hydrochloride

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, suspend this compound (1.0 mmol), the corresponding N-heteroarylpiperazine hydrochloride (1.1 mmol), and diisopropylethylamine (3.0 mmol) in anhydrous DMF (10 mL).

-

Coupling Reaction: To the stirred suspension, add propylphosphonic anhydride (T3P) (1.3 mmol) dropwise. Stir the reaction mixture at room temperature for 30 minutes.

-

Work-up and Extraction: Upon completion of the reaction (monitored by TLC), dilute the mixture with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography (e.g., using a chloroform/methanol gradient) to obtain the pure piperazine amide derivative.[3]

Biological Activity and Applications

Derivatives of this compound have been explored for a variety of therapeutic applications, primarily due to their antimicrobial and anticancer activities.

Antimicrobial and Antimycobacterial Activity

Several studies have demonstrated the potential of 5-aminopyrazine-2-carboxamide derivatives as potent antimicrobial agents. The activity is often influenced by the nature of the substituent on the amide nitrogen.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 | [2] |

| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | Candida albicans | 3.125 | [3] |

| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | E. coli | 50 | [3] |

Proposed Mechanism of Antibacterial Action

Molecular docking studies on certain pyrazine-2-carboxylic acid derivatives suggest a potential mechanism of action involving the inhibition of GlcN-6-P synthase, a key enzyme in the bacterial cell wall synthesis pathway.[3] This inhibition disrupts the formation of the bacterial cell wall, leading to cell death.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of derivatives with significant biological potential. The synthetic routes to its amide and piperazine conjugates are well-established, allowing for the generation of compound libraries for structure-activity relationship studies. The promising antimicrobial and antimycobacterial activities of these derivatives, potentially acting through the inhibition of essential bacterial enzymes, highlight the importance of this chemical scaffold in the ongoing search for new therapeutic agents. Further research into the precise molecular mechanisms and optimization of the lead compounds will be crucial for the development of clinically effective drugs based on the this compound core.

References

Spectroscopic Profile of 5-Aminopyrazine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Aminopyrazine-2-carboxylic acid. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This document is intended to support researchers in the identification and characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 40155-43-9

-

Molecular Formula: C₅H₅N₃O₂

-

Molecular Weight: 139.11 g/mol

-

Structure:

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally-derived spectra for this compound, the following data tables are based on established principles of spectroscopic theory and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.6 | Singlet | 1H | Pyrazine Ring H-3 |

| ~8.1 | Singlet | 1H | Pyrazine Ring H-6 |

| ~7.0 | Broad Singlet | 2H | Amine (-NH₂) |

Note: The chemical shifts of protons attached to heteroatoms (like the carboxylic acid and amine protons) can be variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~166 | Carboxylic Acid Carbonyl (C=O) |

| ~155 | Pyrazine Ring Carbon (C-5, attached to -NH₂) |

| ~145 | Pyrazine Ring Carbon (C-2, attached to -COOH) |

| ~140 | Pyrazine Ring Carbon (C-3) |

| ~130 | Pyrazine Ring Carbon (C-6) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 3400 - 3200 | Medium, Broad | N-H stretching (Amine) |

| 3300 - 2500 | Strong, Very Broad | O-H stretching (Carboxylic Acid) |

| ~3100 | Weak | Aromatic C-H stretching |

| 1720 - 1680 | Strong | C=O stretching (Carboxylic Acid)[1][2] |

| 1650 - 1580 | Medium | N-H bending (Amine) and Aromatic C=C stretching |

| 1600 - 1475 | Weak-Medium | Aromatic C=C stretching[3] |

| 1320 - 1210 | Medium | C-O stretching (Carboxylic Acid)[1][2] |

| 950 - 910 | Medium, Broad | O-H bending (Carboxylic Acid)[1][2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |

| 139 | [M]⁺ | Molecular ion peak. As a compound with an odd number of nitrogen atoms, it is expected to have an odd molecular weight. |

| 122 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 94 | [M - COOH]⁺ | Loss of the carboxylic acid group (decarboxylation). |

| 67 | [C₃H₃N₂]⁺ | Further fragmentation of the pyrazine ring. |

Note: The fragmentation pattern can be influenced by the ionization technique used.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial for ensuring the solubility of the compound and for avoiding interference with the signals of interest.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Optimize the acquisition time and relaxation delay to ensure adequate signal-to-noise and accurate integration.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[4][5]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented as absorbance or transmittance.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system (e.g., methanol or a mixture of water and acetonitrile with a small amount of formic acid to aid ionization).

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the molecular ion and related fragments.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 50-300 amu).

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Multifaceted Biological Activities of Pyrazine Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyrazine carboxylic acid derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds, characterized by a pyrazine ring substituted with a carboxylic acid group and other variable moieties, have demonstrated potent antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth overview of the core biological activities of these derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate further research and drug development.

Antimicrobial Activity

Pyrazine carboxylic acid derivatives have shown considerable efficacy against a range of pathogenic microorganisms, including bacteria and fungi. The well-known antitubercular drug Pyrazinamide, a derivative of pyrazine-2-carboxamide, is a cornerstone in the treatment of tuberculosis.[1] Its activity is primarily restricted to Mycobacterium tuberculosis.[1] The antimicrobial potential of this class of compounds extends beyond mycobacteria, with various derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyrazine carboxylic acid derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| P4 | C. albicans | 3.125 | [2] |

| E. coli | 50 | [2] | |

| P10 | C. albicans | 3.125 | [2] |

| P. aeruginosa | 25 | [2] | |

| PH01-PH04, PH08-PH10 | S. aureus, B. subtilis | - | |

| Compound 8 | Trichophyton mentagrophytes | 31.25 (µmol·mL⁻¹) | |

| Compound 5d | S. Typhi (XDR) | 6.25 | [3] |

| Compound 2e | S. aureus | 32 | [4] |

| E. coli | 16 | [4] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to qualitatively assess the antimicrobial activity of chemical compounds.

1. Media Preparation:

-

Prepare Mueller-Hinton agar according to the manufacturer's instructions.

-

Sterilize the medium by autoclaving.

2. Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

3. Plate Inoculation:

-

Evenly spread the prepared bacterial inoculum onto the surface of the sterile Mueller-Hinton agar plates.

4. Well Preparation:

-

Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.

5. Compound Application:

-

Add a fixed volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.

-

Use a standard antibiotic as a positive control and the solvent used to dissolve the compound as a negative control.

6. Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

7. Data Analysis:

-

Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[3]

References

5-Aminopyrazine-2-carboxylic Acid: A Heterocyclic Keystone for Advanced Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Aminopyrazine-2-carboxylic acid is a pivotal heterocyclic building block, distinguished by its pyrazine core functionalized with both an amine and a carboxylic acid group. This unique arrangement of functional groups imparts a versatile reactivity profile, rendering it an invaluable intermediate in the synthesis of a wide array of complex organic molecules. Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where it serves as a foundational scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on practical experimental details and underlying scientific principles.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Amino-2-pyrazinecarboxylic acid, 2-Amino-5-pyrazinecarboxylic acid | [2] |

| CAS Number | 40155-43-9 | [2] |

| Molecular Formula | C₅H₅N₃O₂ | [2] |

| Molecular Weight | 139.11 g/mol | [2] |

| Appearance | Light yellow powder | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

Table 2: Spectroscopic Data

| Spectroscopy | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring and the amine protons. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating amino group. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a downfield chemical shift (often >10 ppm) in a non-aqueous solvent. |

| ¹³C NMR | The carbon NMR spectrum will display five distinct signals corresponding to the carbon atoms of the pyrazine ring and the carboxyl group. The carboxyl carbon will appear at a characteristic downfield position (typically in the range of 165-185 ppm). The chemical shifts of the ring carbons are influenced by the positions of the nitrogen atoms and the substituents. |

| FTIR | The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will appear around 1710-1760 cm⁻¹. N-H stretching vibrations of the primary amine will be visible in the 3300-3500 cm⁻¹ region. C=N and C=C stretching vibrations of the pyrazine ring will be found in the 1400-1600 cm⁻¹ range. |

| Mass Spec | The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Common fragmentation patterns may include the loss of CO₂ (44 Da) from the carboxylic acid group and other fragments characteristic of the pyrazine ring structure. |

Synthesis of this compound

A common synthetic route to this compound involves the amination of a halogenated pyrazine precursor. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from 2,5-Dichloropyrazine

This synthesis proceeds in two main steps: selective amination followed by hydrolysis of a nitrile or ester group, or direct carboxylation. A plausible route involves the selective displacement of one chlorine atom followed by conversion of the second chloro group.

Step 1: Synthesis of 2-Amino-5-chloropyrazine

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: Add 2,5-dichloropyrazine (1 equivalent) to a suitable solvent such as ethanol or water.

-

Reaction: To the stirred solution, add an excess of aqueous ammonia (e.g., 28% solution, 3-5 equivalents).

-

Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Step 2: Conversion to this compound

This step can be achieved through various methods, including cyanation followed by hydrolysis, or a palladium-catalyzed carboxylation.

-

Via Cyanation and Hydrolysis:

-

The 2-amino-5-chloropyrazine is reacted with a cyanide source (e.g., CuCN) in a high-boiling polar aprotic solvent like DMF or NMP at elevated temperatures to introduce a nitrile group.

-

The resulting 5-amino-pyrazine-2-carbonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid.

-

-

Via Palladium-Catalyzed Carboxylation:

-

Reaction Setup: In a pressure-rated vessel, combine 2-amino-5-chloropyrazine (1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a suitable ligand (e.g., dppf), and a base (e.g., K₂CO₃).

-

Reaction: Add a source of carbon monoxide (e.g., Mo(CO)₆ or under a CO atmosphere) and a suitable solvent (e.g., dioxane/water).

-

Heating: Heat the sealed vessel to the required temperature (typically 80-120 °C) for several hours.

-

Work-up: After cooling, the reaction mixture is filtered, and the filtrate is acidified to precipitate the carboxylic acid product, which is then collected by filtration and can be further purified by recrystallization.

-

Key Reactions and Experimental Protocols

The dual functionality of this compound allows for a variety of chemical transformations, making it a versatile building block. The amino group can undergo acylation, alkylation, and diazotization, while the carboxylic acid can be converted to esters, amides, and acid chlorides.

Amidation

The formation of an amide bond is a crucial reaction in the synthesis of many biologically active molecules.

Experimental Protocol: Amidation with a Primary Amine

-

Activation of the Carboxylic Acid:

-

Method A (Thionyl Chloride): To a stirred suspension of this compound (1 equivalent) in an inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of DMF, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the mixture at room temperature until a clear solution is obtained, indicating the formation of the acid chloride. Remove the excess thionyl chloride under reduced pressure.

-

Method B (Coupling Agents): To a solution of this compound (1 equivalent), the primary amine (1.1 equivalents), and a suitable base (e.g., DIPEA or triethylamine, 2-3 equivalents) in an aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as HATU, HBTU, or EDC (1.2 equivalents). Stir the reaction at room temperature for several hours.

-

-

Amide Formation: Dissolve the crude acid chloride (from Method A) in an anhydrous aprotic solvent (e.g., dichloromethane). To this solution, add the primary amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine or pyridine, 2 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: For both methods, upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.

Esterification

Esterification is another key transformation, often used to modify the pharmacokinetic properties of a lead compound or to act as a protecting group.

Experimental Protocol: Fischer Esterification with Methanol

-

Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in an excess of methanol, which acts as both the solvent and the reagent.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrogen chloride in methanol).

-

Heating: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction's progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Further purification can be achieved by column chromatography or recrystallization.

Applications in Drug Discovery and Materials Science

This compound and its derivatives are of significant interest in several areas of research.

-

Medicinal Chemistry: The pyrazine scaffold is a well-established pharmacophore. Derivatives of this compound have been investigated for a range of biological activities, including as anti-inflammatory, antimicrobial, and anticancer agents.[2] For instance, certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.

-

Agrochemicals: This compound serves as a precursor for the synthesis of effective herbicides and fungicides, contributing to crop protection and improved agricultural yields.[2]

-

Materials Science: The ability of the carboxylate and amino groups to coordinate with metal ions makes this compound a valuable linker for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing.

Visualizations of Pathways and Workflows

Signaling Pathway

Derivatives of this compound have been shown to inhibit the FGFR signaling pathway, which plays a critical role in cell proliferation and survival. The following diagram illustrates a simplified representation of this pathway and the point of inhibition.

Caption: Inhibition of the FGFR signaling pathway by a 5-aminopyrazine-2-carboxamide derivative.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of an amide derivative from this compound.

Caption: General workflow for the synthesis and purification of an amide derivative.

Conclusion

This compound stands out as a heterocyclic building block of immense potential. Its accessible synthesis and versatile reactivity provide a robust platform for the creation of novel molecules with significant applications in medicine and materials science. This guide has provided a detailed overview of its properties, synthesis, and key reactions, complete with experimental protocols and visual workflows, to empower researchers in their scientific endeavors. The continued exploration of this compound and its derivatives is poised to yield further innovations and advancements across multiple scientific disciplines.

References

An In-depth Technical Guide to Pyrazine Chemistry for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in modern organic synthesis and medicinal chemistry.[1] Its unique electronic properties, arising from the electron-withdrawing nature of the two nitrogen atoms, govern its reactivity and make it a versatile building block for the synthesis of a diverse array of functional molecules.[2] This technical guide provides a comprehensive overview of pyrazine chemistry, detailing its core synthetic methodologies, reactivity patterns, and its significant role as a pharmacophore in drug discovery. The content herein is supported by detailed experimental protocols for key reactions, quantitative data summarized in structured tables, and visual diagrams of important signaling pathways to facilitate a deeper understanding and practical application of pyrazine chemistry.

Core Synthetic Strategies for the Pyrazine Ring

The construction of the pyrazine ring can be achieved through both classical named reactions and modern synthetic methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Pyrazine Syntheses

Two foundational methods for pyrazine synthesis are the Staedel–Rugheimer and Gutknecht syntheses. These methods, dating back to the late 19th century, remain relevant for their straightforward approach to certain pyrazine derivatives.

This method involves the reaction of a 2-haloacetophenone with ammonia to generate an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a symmetrically substituted pyrazine.[3][4]

Caption: Staedel–Rugheimer Pyrazine Synthesis Workflow.

The Gutknecht synthesis is a more versatile method that involves the cyclization of α-amino ketones, which are typically produced from the reduction of α-oximino ketones. The resulting dihydropyrazines are then oxidized to the corresponding pyrazines.[3][4]

Caption: Gutknecht Pyrazine Synthesis Workflow.

Modern Synthetic Methodologies

Modern organic synthesis has expanded the toolkit for pyrazine construction and functionalization, with transition metal-catalyzed cross-coupling reactions being particularly prominent.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the functionalization of pre-formed pyrazine rings, especially halopyrazines. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents.[5][6]

Caption: Functionalization of Halopyrazines via Cross-Coupling.

Reactivity of the Pyrazine Ring

The pyrazine ring is an electron-deficient aromatic system, which dictates its characteristic reactivity. It is generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution, especially when substituted with leaving groups.

-

Nucleophilic Aromatic Substitution (SNAr): Halopyrazines readily undergo SNAr reactions with a variety of nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of these reactions on polysubstituted pyrazines is influenced by the electronic nature of the existing substituents.

-

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyrazine ring is challenging due to the deactivating effect of the nitrogen atoms. Such reactions typically require harsh conditions and often result in low yields.

-

Metalation: Directed ortho-metalation can be achieved on pyrazines bearing a directing group, providing a route for the introduction of electrophiles at specific positions.

Pyrazine as a Pharmacophore in Drug Discovery

The pyrazine moiety is a key structural component in numerous approved drugs and clinical candidates, demonstrating a wide range of biological activities. Its ability to act as a hydrogen bond acceptor and its unique electronic properties contribute to its favorable interactions with biological targets.

Pyrazine-Containing Drugs

Several important drugs incorporate the pyrazine ring, highlighting its therapeutic significance.

| Drug Name | Therapeutic Class | Mechanism of Action |

| Pyrazinamide | Antitubercular | A prodrug that is converted to pyrazinoic acid, which disrupts membrane potential and transport in M. tuberculosis.[7] |

| Bortezomib | Proteasome Inhibitor | A dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, leading to apoptosis in cancer cells.[8] |

| Glipizide | Antidiabetic | A sulfonylurea that stimulates insulin secretion from pancreatic β-cells. |

| Amiloride | Diuretic | A potassium-sparing diuretic that blocks epithelial sodium channels (ENaC) in the distal convoluted tubule. |

Pyrazines as Kinase and SHP2 Inhibitors

Pyrazine derivatives have emerged as a significant class of inhibitors for protein kinases and the protein tyrosine phosphatase SHP2, which are crucial regulators of cellular signaling pathways implicated in cancer and other diseases.

The MAPK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[][10] Mutations in this pathway are common in cancer. Pyrazine-based inhibitors can target kinases within this cascade, such as RAF and MEK.

Caption: Inhibition of the RAS/RAF/MEK/ERK Pathway.

The JAK-STAT pathway is crucial for cytokine signaling and is involved in immunity, inflammation, and hematopoiesis.[11] Dysregulation of this pathway is linked to various cancers and autoimmune diseases. Pyrazine derivatives have been developed as potent JAK inhibitors.

Caption: Inhibition of the JAK-STAT Signaling Pathway.

This pathway is a central regulator of cell growth, metabolism, and survival.[1][12][13] Its aberrant activation is a hallmark of many cancers. Pyrazine-containing compounds can inhibit key components of this pathway, such as PI3K and mTOR.

Caption: Inhibition of the PI3K/AKT/mTOR Pathway.

SHP2 is a protein tyrosine phosphatase that plays a positive regulatory role in the RAS-MAPK signaling pathway.[14] Allosteric inhibitors containing a pyrazine scaffold have been developed to stabilize SHP2 in its inactive conformation, thereby blocking downstream signaling.[15]

Caption: Allosteric Inhibition of SHP2 by a Pyrazine Derivative.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key pyrazine compounds.

Synthesis of 2,5-Diphenylpyrazine (Staedel–Rugheimer Synthesis)

Reaction: 2-Chloroacetophenone reacts with ammonia to form α-aminoacetophenone, which undergoes self-condensation and air oxidation to yield 2,5-diphenylpyrazine.

Procedure:

-

To a solution of 2-chloroacetophenone (1.0 eq) in ethanol, an excess of aqueous ammonia is added.

-

The mixture is heated under reflux for 4 hours.

-

After cooling, the intermediate α-aminoacetophenone is isolated by filtration.

-

The α-aminoacetophenone is then heated in acetic acid in the presence of a mild oxidizing agent, such as copper(II) acetate, or simply exposed to air, to facilitate the oxidation of the dihydropyrazine intermediate.

-

The reaction mixture is cooled, and the precipitated 2,5-diphenylpyrazine is collected by filtration, washed with water, and recrystallized from ethanol.

Expected Yield: 60-70%. Characterization: 1H NMR, 13C NMR, and Mass Spectrometry data should be consistent with the structure of 2,5-diphenylpyrazine.

Synthesis of Substituted Pyrazines via Gutknecht Synthesis

Reaction: An α-oximino ketone is reduced to an α-amino ketone, which dimerizes and is then oxidized to the corresponding pyrazine.

Procedure:

-

Nitrosation: A ketone is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a source of nitrous acid (e.g., sodium nitrite and hydrochloric acid) at 0-5 °C to form the α-oximino ketone.

-

Reduction: The isolated α-oximino ketone is reduced to the α-amino ketone using a reducing agent such as zinc powder in acetic acid or catalytic hydrogenation.

-

Cyclization and Oxidation: The α-amino ketone is then heated, often in the presence of a mild oxidizing agent like copper(II) sulfate or simply by bubbling air through the solution, to promote dimerization to the dihydropyrazine and subsequent oxidation to the pyrazine.

-

The crude product is isolated by extraction and purified by column chromatography or recrystallization.

Suzuki-Miyaura Coupling of 2-Chloropyrazine

Reaction: Coupling of 2-chloropyrazine with an arylboronic acid in the presence of a palladium catalyst and a base.[5]

Procedure:

-

To an oven-dried Schlenk flask, add 2-chloropyrazine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (3 mol%), and a base like K2CO3 (2.0 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

Degassed solvents (e.g., a mixture of 1,4-dioxane and water) are added via syringe.

-

The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, the mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Chloropyrazines:

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh3)4 (3) | K2CO3 | Dioxane/H2O | 100 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 (2) | Cs2CO3 | Toluene/H2O | 90 | 18 | 80-90 |

| 3-Thienylboronic acid | Pd(OAc)2/SPhos (2/4) | K3PO4 | THF/H2O | 80 | 24 | 75-85 |

Buchwald-Hartwig Amination of 2-Bromopyrazine

Reaction: Palladium-catalyzed coupling of 2-bromopyrazine with an amine.[16]

Procedure:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with 2-bromopyrazine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq).

-

Anhydrous solvent (e.g., toluene or dioxane) is added, and the vessel is sealed.

-

The reaction mixture is heated to 80-110 °C with stirring for the specified time (typically 4-24 hours).

-

After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated.

-

The residue is purified by column chromatography to afford the desired aminopyrazine.

Synthesis of Pyrazinamide

Reaction: Conversion of pyrazine-2-carboxylic acid to pyrazinamide via the corresponding acyl chloride.[7]

Procedure:

-

Pyrazine-2-carboxylic acid (1.0 eq) is suspended in an excess of thionyl chloride and refluxed for 2-3 hours.

-

The excess thionyl chloride is removed under reduced pressure to yield the crude pyrazine-2-carbonyl chloride.

-

The crude acyl chloride is dissolved in a suitable solvent (e.g., dichloromethane) and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to afford pyrazinamide.

Expected Yield: >90%.

Conclusion

Pyrazine chemistry continues to be a vibrant and highly productive field of research. The foundational synthetic methods, coupled with modern catalytic advancements, provide robust access to a vast chemical space of pyrazine derivatives. The established and emerging roles of pyrazines as critical pharmacophores in a multitude of therapeutic areas, particularly as kinase and phosphatase inhibitors, underscore their importance in drug discovery and development. This guide has provided a detailed overview of the synthesis, reactivity, and application of pyrazines, offering valuable insights and practical protocols for researchers in organic and medicinal chemistry. The continued exploration of pyrazine chemistry will undoubtedly lead to the discovery of novel molecules with significant scientific and therapeutic impact.

References

- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mc.minia.edu.eg [mc.minia.edu.eg]

- 8. CN103897028A - Synthesis method of bortezomib - Google Patents [patents.google.com]

- 10. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Allosteric regulation of GRB2 modulates RAS activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cssp.chemspider.com [cssp.chemspider.com]

The Therapeutic Promise of Aminopyrazine Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The aminopyrazine scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique electronic properties and versatile synthetic handles have enabled the creation of compounds targeting a wide range of biological pathways implicated in various pathologies. This technical guide provides an in-depth exploration of the therapeutic applications of aminopyrazine derivatives, with a focus on their anticancer, antiviral, and antimicrobial activities. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to support researchers and drug development professionals in harnessing the full potential of this remarkable chemical class.

Anticancer Applications: Targeting Key Signaling Cascades

Aminopyrazine derivatives have demonstrated significant promise as anticancer agents, primarily through the targeted inhibition of protein kinases that are critical for tumor growth and survival. Notably, these compounds have been successfully developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAKs), both of which are frequently dysregulated in various malignancies.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a key oncogenic driver in a multitude of cancers, including bladder, lung, and gastric cancers.[1] Aminopyrazine-based compounds have been designed to bind to the ATP-binding pocket of FGFRs, effectively blocking downstream signaling and inhibiting tumor cell proliferation and survival.

Featured Compound Data: FGFR Inhibitors

| Compound ID | Target | IC50 (nM) | Cancer Cell Line | Reference |

| 18i | FGFR1 | 3.8 | - | [1] |

| FGFR2 | 1.5 | - | [1] | |

| FGFR3 | 1.2 | - | [1] | |

| FGFR4 | 2.6 | - | [1] | |

| Erdafitinib | FGFR1-4 | 1.2-3.2 | Various | Approved Drug |

| Pemigatinib | FGFR1-3 | <2 | Various | Approved Drug |

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the JAK-STAT pathway, all of which promote cell proliferation, survival, and angiogenesis. Aminopyrazine-based FGFR inhibitors block the initial phosphorylation event, thereby abrogating these pro-tumorigenic signals.

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a central role in inflammation and immunity. Dysregulation of this pathway is implicated in various hematological malignancies and inflammatory disorders. Aminopyrazine-containing molecules have been developed as potent JAK inhibitors, demonstrating clinical efficacy in the treatment of myelofibrosis and rheumatoid arthritis.

Featured Compound Data: JAK Inhibitors

| Compound | Target | IC50 (nM) | Disease Indication | Reference |

| Tofacitinib | JAK1, JAK3 > JAK2 | 1.1, 2.0, 112 | Rheumatoid Arthritis | Approved Drug |

| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | Myelofibrosis | Approved Drug |

| Fedratinib | JAK2, FLT3 | 3, 25 | Myelofibrosis | Approved Drug |

JAK-STAT Signaling Pathway

Cytokine binding to its receptor leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and cell proliferation. Aminopyrazine-based JAK inhibitors compete with ATP for binding to the kinase domain of JAKs, thereby preventing the phosphorylation cascade.

Antiviral Activity: Combating Viral Replication

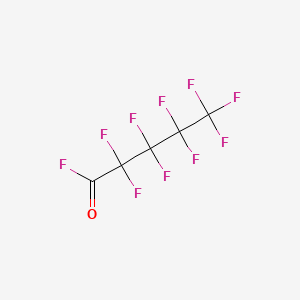

Aminopyrazine derivatives have also emerged as a significant class of antiviral agents. The most prominent example is Favipiravir, a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase (RdRp).

Featured Compound Data: Antiviral Aminopyrazines

| Compound | Target Virus | EC50 (µM) | Cell Line | Reference |

| Favipiravir (T-705) | Influenza Virus | 0.014-0.55 | MDCK | [2] |

| Ebola Virus | 10 | Vero | [2] | |

| SARS-CoV-2 | 61.88 | Vero E6 | [2] | |

| T-1105 | Chikungunya Virus | 7.0 | Vero | [2] |

Mechanism of Action of Favipiravir

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP mimics purine nucleosides and is incorporated into the nascent viral RNA chain by RdRp. This incorporation leads to lethal mutagenesis and chain termination, thereby inhibiting viral replication.

Antimicrobial Potential: A Renewed Fight Against Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Aminopyrazine derivatives, particularly 3-aminopyrazine-2-carboxamides, have shown promising activity against a range of bacterial and mycobacterial strains.

Featured Compound Data: Antimicrobial Aminopyrazines

| Compound ID | Target Organism | MIC (µM) | Reference |

| 17 | Mycobacterium tuberculosis H37Rv | 46 | [3] |

| 12 | Mycobacterium kansasii | 100 | [3] |

| 20 | Staphylococcus aureus | 31.25 | [3] |

Experimental Protocols

Synthesis of 3-Amino-N-aryl/alkyl-pyrazine-2-carboxamide Derivatives

General Procedure:

-

To a solution of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF, is added HATU (1.2 eq) and DIPEA (3.0 eq).

-

The mixture is stirred at room temperature for 15 minutes.

-

The respective amine (aryl or alkyl amine, 1.1 eq) is added, and the reaction mixture is stirred at room temperature for 12-24 hours.

-

Upon completion (monitored by TLC), the reaction mixture is poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired 3-amino-N-aryl/alkyl-pyrazine-2-carboxamide.

In Vitro Anticancer Activity: MTT Assay

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: The cells are treated with various concentrations of the aminopyrazine compound (typically ranging from 0.01 to 100 µM) for 48 or 72 hours. A vehicle control (e.g., DMSO) is included.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Antiviral Activity: Plaque Reduction Assay (for Human Coronavirus 229E)

-

Cell Seeding: Host cells (e.g., Huh-7) are seeded in 6-well plates and grown to confluence.

-

Virus Infection: The cell monolayers are infected with a dilution of Human Coronavirus 229E calculated to produce 50-100 plaques per well and incubated for 1 hour at 33°C.

-

Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium containing 0.5% agarose and serial dilutions of the aminopyrazine compound.

-

Incubation: The plates are incubated at 33°C for 3-5 days until plaques are visible.

-

Plaque Visualization: The cells are fixed with 10% formalin and stained with 0.1% crystal violet.

-

Data Analysis: The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined from the dose-response curve.

Conclusion and Future Perspectives